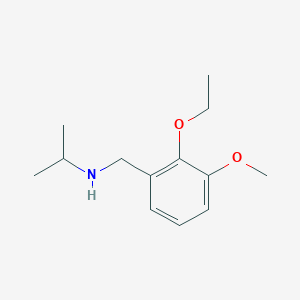
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine, also known as ADMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADMA belongs to the class of compounds known as benzylamines and is structurally similar to the endogenous compound, L-arginine.
Mechanism of Action
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine inhibits NOS activity by competing with L-arginine for binding to the enzyme's active site. This competition leads to decreased NO production, which can result in vasoconstriction, platelet aggregation, and inflammation. Additionally, this compound has been shown to activate the renin-angiotensin-aldosterone system (RAAS), leading to increased blood pressure and sodium retention.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of NOS activity and activation of the RAAS. Inhibition of NOS activity can lead to decreased NO production, which can result in vasoconstriction, platelet aggregation, and inflammation. Activation of the RAAS can lead to increased blood pressure and sodium retention, contributing to the development of hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, this compound is stable and can be stored for extended periods, making it a convenient compound for use in long-term experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine. One area of interest is in the development of novel therapies for cardiovascular diseases that target the inhibition of this compound. Additionally, this compound has been implicated in the development of insulin resistance and type 2 diabetes, making it a potential target for the development of new treatments for these conditions. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential role in the regulation of other biological processes.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its inhibition of NOS activity and activation of the RAAS have been implicated in the development of cardiovascular diseases, making it a potential target for the development of novel therapies. While there are limitations to its use in certain experiments, this compound remains a valuable tool for researchers studying the biochemical and physiological effects of nitric oxide and the regulation of cardiovascular and metabolic processes.
Synthesis Methods
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine can be synthesized through a multistep process involving the reaction of 3,5-dichloro-2-methoxybenzaldehyde with allylamine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
N-allyl-N-(3,5-dichloro-2-methoxybenzyl)amine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cardiovascular research, where this compound has been shown to inhibit nitric oxide synthase (NOS) activity, leading to decreased nitric oxide (NO) production. This inhibition of NOS activity has been implicated in the development of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. Additionally, this compound has been studied for its potential role in the regulation of insulin secretion and glucose metabolism.
properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-4-14-7-8-5-9(12)6-10(13)11(8)15-2/h3,5-6,14H,1,4,7H2,2H3 |
InChI Key |
DFRXLDWEIKIINV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1CNCC=C)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)